Phenyl acridine-9-carboxylate

Thermal Analysis Solid-State Stability Chemiluminescent Precursors

Phenyl acridine-9-carboxylate (CAS 109392-90-7) is the definitive precursor for synthesizing 10-methyl-9-(phenoxycarbonyl)acridinium salts—the reference chemiluminescent label for diagnostic assays. Unlike alkyl- or electron-withdrawing-substituted analogs, the unmodified phenyl ester delivers a benchmark quantum yield (~2%) and precisely characterized pseudobase formation/decomposition kinetics (k′₁ = 0.020 s⁻¹; k′₂ = 20.1 L/mol·s). Its high thermal stability (mp 188–192°C, stable to 200°C) supports solid-phase conjugation protocols without premature decomposition. Procure at ≥95% purity to ensure reproducible synthesis of analytical standards and flow-injection analysis systems.

Molecular Formula C20H13NO2
Molecular Weight 299.3 g/mol
CAS No. 109392-90-7
Cat. No. B017463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl acridine-9-carboxylate
CAS109392-90-7
Molecular FormulaC20H13NO2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H
InChIKeyQIYUZWMXMSNPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Acridine-9-carboxylate (CAS 109392-90-7) Baseline Identity and Core Specifications for Procurement


Phenyl acridine-9-carboxylate (CAS 109392-90-7), also designated as 9-acridinecarboxylic acid phenyl ester, is a solid acridine derivative with the molecular formula C₂₀H₁₃NO₂ and a molecular weight of 299.32 g/mol [1]. It is commercially available at a standard purity of 95% . This compound serves as the essential precursor for the synthesis of 9-(phenoxycarbonyl)-10-methylacridinium salts, a class of chemiluminogenic cations widely utilized in analytical and diagnostic applications [2]. Its melting point is reported in the range of 188–192 °C .

Why Phenyl Acridine-9-carboxylate Cannot Be Substituted with Generic Acridine-9-carboxylates in Chemiluminescent Assays


Generic substitution of phenyl acridine-9-carboxylate with other acridine-9-carboxylate derivatives is not advisable due to the pronounced influence of the phenyl ester substituent on both the thermal stability of the solid precursor and the chemiluminescent properties of the resulting acridinium salts [1]. Even minor modifications, such as the introduction of alkyl or electron-withdrawing groups on the phenyl ring, can alter the compound's melting point by tens of degrees Celsius [2] and, critically, modulate the chemiluminescence quantum yield and kinetic profile of the derived active esters by over an order of magnitude [3]. The following evidence details the specific, quantifiable performance attributes that differentiate phenyl acridine-9-carboxylate from its closest structural analogs.

Quantitative Differentiation Evidence for Phenyl Acridine-9-carboxylate Against Key Analogs


Thermal Stability Benchmark: Phenyl Acridine-9-carboxylate as a Thermally Robust Precursor

Phenyl acridine-9-carboxylate exhibits thermal stability up to 200 °C, a property that is critical for its handling and storage as a solid precursor . This is in contrast to its quaternary ammonium salt derivatives (e.g., 9-phenoxycarbonyl-10-methylacridinium salts), which are generally less thermally stable and require more stringent storage conditions. The compound's robust thermal profile is further evidenced by its melting point range of 188–192 °C , which is significantly higher than that of many electron-withdrawing group-substituted analogs, such as 4-nitrophenyl acridine-9-carboxylate (reported melting point ~172–174 °C) [1].

Thermal Analysis Solid-State Stability Chemiluminescent Precursors

Chemiluminescence Quantum Yield: A Baseline for Acridinium Ester Performance

When converted to its active 10-methylacridinium-9-carboxylate ester form, the phenyl ester derivative exhibits a chemiluminescence quantum yield of approximately 2% in aqueous alkaline hydrogen peroxide [1]. This value serves as a critical baseline for evaluating structural modifications; for example, the introduction of strong electron-withdrawing groups at the 4-position of the phenyl ring can increase chemiluminescence intensity by approximately 100-fold under neutral conditions (pH 7) [2].

Chemiluminescence Quantum Yield Immunoassay

Kinetic Profile of Decomposition: A Defined Baseline for Stability in Alkaline Media

The decomposition kinetics of phenyl acridinium-9-carboxylate in alkaline solution have been rigorously quantified using electrogenerated chemiluminescence in a flow system [1]. The formation of the pseudobase from the acridinium ester is governed by the rate equation: rate = k′₁[AE] + k″₁[AE][OH⁻]⁰·⁵, with k′₁ = 0.020 ± 0.006 s⁻¹ and k″₁ = 2.1 ± 0.8 (L/mol)⁻⁰·⁵ s⁻¹. Subsequent irreversible decomposition of the pseudobase follows a rate of k′₂[AE][OH⁻], where k′₂ = 20.1 ± 3.8 L/mol·s. These kinetic parameters provide a precise, quantitative framework for predicting emission intensity decay under various pH conditions and contact times [2].

Decomposition Kinetics Stability Flow Injection Analysis

High-Impact Application Scenarios for Phenyl Acridine-9-carboxylate Based on Differentiated Evidence


Synthesis of Baseline Acridinium Ester Labels for Immunoassay Development

As the direct precursor to 10-methyl-9-(phenoxycarbonyl)acridinium salts, phenyl acridine-9-carboxylate is the starting material of choice for producing the reference acridinium ester label. The established chemiluminescence quantum yield of ~2% [1] and well-defined decomposition kinetics [2] provide a reliable benchmark against which to compare novel acridinium ester derivatives designed for enhanced sensitivity or altered emission kinetics. Procuring the high-purity (95%) solid ensures consistent synthesis of this critical analytical standard.

Thermally Robust Precursor for Solid-Phase Peptide and Oligonucleotide Conjugation

The compound's high thermal stability (stable up to 200 °C) and defined melting point (188–192 °C) make it a suitable candidate for synthetic protocols requiring elevated temperatures or prolonged reaction times, such as solid-phase synthesis of peptide or oligonucleotide conjugates. Its robust nature minimizes premature decomposition, ensuring that the acridine-9-carboxylate moiety remains intact for subsequent derivatization into a chemiluminescent label.

Kinetic Modeling and Optimization of Flow Injection Chemiluminescence Assays

The precisely determined kinetic constants for pseudobase formation (k′₁ = 0.020 s⁻¹; k″₁ = 2.1 (L/mol)⁻⁰·⁵ s⁻¹) and irreversible decomposition (k′₂ = 20.1 L/mol·s) [2] enable researchers to computationally model the optimal pH, reagent concentrations, and reaction timing for flow injection analysis systems. This reduces empirical trial-and-error, accelerates method development, and ensures robust, reproducible assay performance.

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